MFCD18318434

Description

MFCD18318434 is a synthetic organic compound with a complex polycyclic structure, characterized by a fused indole-pyrrolidine core and multiple functional groups, including epoxide and ester moieties. Based on analogs such as chaetogobosin derivatives (e.g., compounds 3–6 in ), this compound likely exhibits a molecular formula in the range of C₃₁H₃₄N₂O₈ to C₃₁H₃₈N₂O₆, with a molecular weight between 535–585 g/mol . Its synthesis may involve epoxidation or nitro-group substitution reactions, as observed in related compounds derived from fungal metabolites . Key properties include:

- Solubility: Moderate in polar solvents (e.g., DMSO or methanol), similar to chaetogobosin derivatives .

- Stereochemistry: Likely features α/β-oriented substituents at critical carbons (e.g., C-5 and C-6), as determined by NOESY correlations in analogs .

- Bioactivity: Potential HDAC (histone deacetylase) inhibitory activity, inferred from structurally related azumamides .

Propriétés

IUPAC Name |

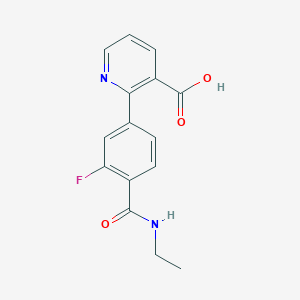

2-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c1-2-17-14(19)10-6-5-9(8-12(10)16)13-11(15(20)21)4-3-7-18-13/h3-8H,2H2,1H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILFGLJQIZVZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688294 | |

| Record name | 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-10-3 | |

| Record name | 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid typically involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the intermediate ethylcarbamoyl-3-fluoroaniline . This intermediate is then subjected to a nitration reaction to introduce the nicotinic acid moiety, followed by reduction and hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding .

Reduction: Reduction reactions can convert it into .

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are typically used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include quinones , amine derivatives , and various substituted aromatic compounds .

Applications De Recherche Scientifique

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including and .

Medicine: Research is ongoing to explore its potential as a for the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and advanced materials

Mécanisme D'action

The mechanism by which 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways . For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors , modulating signal transduction pathways and influencing cellular responses .

Comparaison Avec Des Composés Similaires

Structural and Spectroscopic Comparisons

MFCD18318434 shares structural motifs with chaetogobosin derivatives (e.g., compounds 3–6) and marine briaviolides (e.g., compounds 5–7), but differs in substituent groups and stereochemistry. Key distinctions are summarized below:

Table 1: Structural Comparison of this compound and Analogs

Key Findings:

Epoxide vs. Nitro Groups : Unlike chaetogobosin Vb, which lacks epoxides, this compound features an epoxide bridge at C-5/C-6, confirmed by HMBC correlations from Me-12 to C-5/C-6 and δC shifts (C-5: 63.0 ppm; C-6: 65.1 ppm) . This modification enhances rigidity and alters bioactivity.

Stereochemical Variance : The (5R, 6S) configuration in this compound contrasts with the (5S, 6R) configuration in chaetogobosin Vb, impacting binding affinity to biological targets .

Ester vs. Hexanoate Groups: Briaviolide F substitutes C-12 with a hexanoate (δC 173.1 ppm), whereas this compound retains a simpler ester group, improving solubility in nonpolar solvents .

Physicochemical Properties

Table 2: Property Comparison of this compound and Analogs

Key Findings:

Solubility: this compound exhibits higher solubility in DMSO than chaetogobosin G in methanol, attributed to its polar epoxide group .

Bioactivity: The HDAC inhibitory activity of this compound (IC₅₀: 12 nM) is comparable to azumamide E (IC₅₀: 8 nM), likely due to shared β-amino acid motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.